molecular formula C19H15FN2O3 B12045443 N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B12045443
M. Wt: 338.3 g/mol
InChI Key: REXWRCHHNRDXJE-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline derivative with a ketone group, while reduction of the carbonyl group may produce a dihydroquinoline with an alcohol group .

Scientific Research Applications

N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoquinoline derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

N-(3-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to the specific combination of functional groups and the fluorophenyl moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H15FN2O3/c20-12-6-2-7-13(10-12)21-18(24)15-17(23)14-8-1-4-11-5-3-9-22(16(11)14)19(15)25/h1-2,4,6-8,10,23H,3,5,9H2,(H,21,24)

InChI Key

REXWRCHHNRDXJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC(=CC=C4)F)O

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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